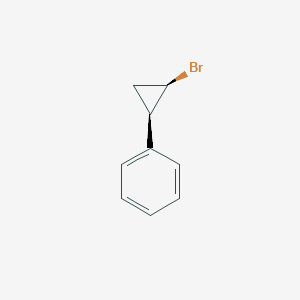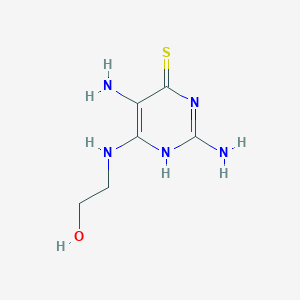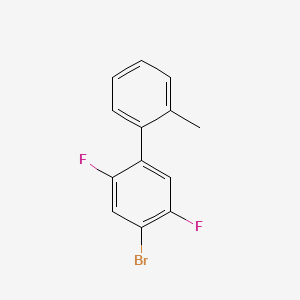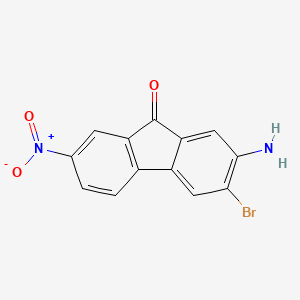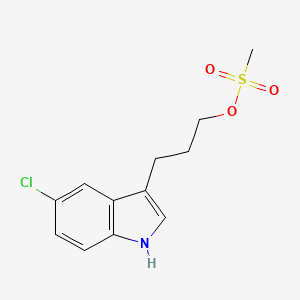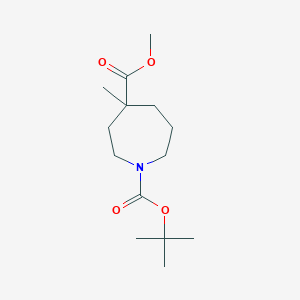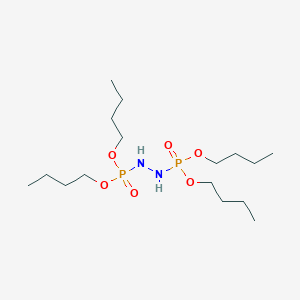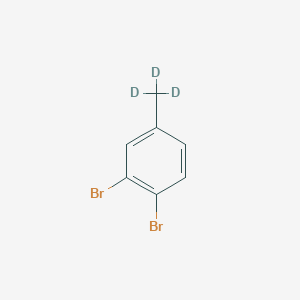
4-(Methyl-d3)-1,2-dibromobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methyl-d3)-1,2-dibromobenzene is a deuterated organic compound, where the hydrogen atoms in the methyl group are replaced with deuterium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyl-d3)-1,2-dibromobenzene typically involves the bromination of 4-(Methyl-d3)-benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 2 positions of the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methyl-d3)-1,2-dibromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding deuterated benzene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2R). The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include deuterated phenols, ethers, and amines.
Oxidation Reactions: Products include brominated phenols and quinones.
Reduction Reactions: Products include deuterated benzene derivatives.
Applications De Recherche Scientifique
4-(Methyl-d3)-1,2-dibromobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a deuterated standard in NMR spectroscopy.
Biology: Employed in the study of metabolic pathways involving deuterated compounds.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials with unique isotopic properties.
Mécanisme D'action
The mechanism of action of 4-(Methyl-d3)-1,2-dibromobenzene involves its interaction with various molecular targets and pathways. The deuterium atoms in the methyl group can influence the compound’s reactivity and stability, leading to unique chemical behavior. The bromine atoms can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,2-dibromobenzene: The non-deuterated analog of 4-(Methyl-d3)-1,2-dibromobenzene.
4-Methyl-d3-imidazole: Another deuterated compound with similar isotopic properties.
4-Methylimidazole: A structurally similar compound without deuterium substitution.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it valuable in NMR spectroscopy and other analytical techniques, as well as in studies involving isotopic effects on chemical reactivity and stability.
Propriétés
Numéro CAS |
1185312-02-0 |
|---|---|
Formule moléculaire |
C7H6Br2 |
Poids moléculaire |
252.95 g/mol |
Nom IUPAC |
1,2-dibromo-4-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H6Br2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3/i1D3 |
Clé InChI |
LDCPXNOCWDGYIU-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC(=C(C=C1)Br)Br |
SMILES canonique |
CC1=CC(=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



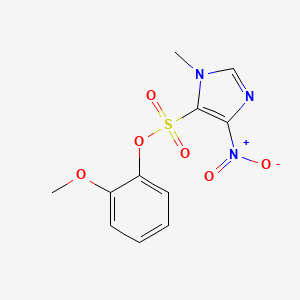
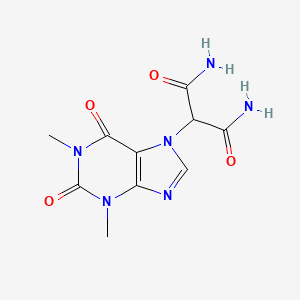

![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)
